2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)-
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Overview
Description
2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- is a heterocyclic organic compound that features a pyridinone ring substituted with a methoxybenzoyl group and a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Propenyl Chain: The propenyl chain is attached through a Heck reaction, where the pyridinone derivative is reacted with a propenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propenyl chain or the methoxybenzoyl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The methoxybenzoyl group can enhance binding affinity to these targets, while the propenyl chain may facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 1-(2-benzoyl-2-propenyl)-: Similar structure but lacks the methoxy group.
2(1H)-Pyridinone, 1-(2-(4-hydroxybenzoyl)-2-propenyl)-: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2(1H)-Pyridinone, 1-(2-(4-methoxybenzoyl)-2-propenyl)- enhances its chemical reactivity and potential biological activity compared to its analogs. This makes it a unique candidate for further research and development in various scientific fields.
Properties
CAS No. |
104941-13-1 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-[2-(4-methoxybenzoyl)prop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-12(11-17-10-4-3-5-15(17)18)16(19)13-6-8-14(20-2)9-7-13/h3-10H,1,11H2,2H3 |
InChI Key |
AUXFQZLLLHCCEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C)CN2C=CC=CC2=O |
Origin of Product |
United States |
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